molecular formula C17H21N3O3S2 B2662022 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide CAS No. 1706078-57-0

3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2662022
CAS No.: 1706078-57-0
M. Wt: 379.49
InChI Key: SJMWSNQIFMRXJR-UHFFFAOYSA-N
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Description

This chemical, 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide, is a sophisticated hybrid molecule designed for pharmaceutical and biological research. It incorporates both a benzene sulfonamide and a 1,3-thiazole moiety, two structures widely recognized for their significant and diverse biological activities. The integration of these pharmacophores into a single scaffold is a strategy employed to develop novel compounds with potential multi-targeting capabilities or enhanced potency. Sulfonamide-bearing compounds are extensively investigated as enzyme inhibitors . Specifically, they are known to act as potent inhibitors of enzymes like dihydropteroate synthetase (DHPS) in bacteria, which is crucial for folate synthesis . Furthermore, structurally similar sulfonamide-thiazole derivatives have demonstrated compelling dose-dependent inhibition of other therapeutically relevant enzymes, such as urease and α-glucosidase, making them candidates for research into treatments for infections and metabolic disorders like diabetes . The 1,3-thiazole ring is a privileged structure in medicinal chemistry, frequently found in molecules with antibacterial and antifungal properties . Hybrid molecules combining the thiazole and sulfonamide groups have shown promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains in recent studies . The specific molecular architecture of this compound, featuring a piperidine linker, is intended to provide conformational flexibility, potentially allowing for better interaction with biological targets. This compound is intended for research use only, strictly within laboratory settings, to explore these and other potential biochemical mechanisms and applications.

Properties

IUPAC Name

3-acetyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-13(21)15-5-2-6-16(10-15)25(22,23)19-11-14-4-3-8-20(12-14)17-18-7-9-24-17/h2,5-7,9-10,14,19H,3-4,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMWSNQIFMRXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with the benzene sulfonamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzene ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including derivatives like 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide, are primarily recognized for their antimicrobial properties. Research indicates that sulfonamide compounds inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis.

In vitro studies have shown that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several sulfonamide derivatives, revealing effective concentrations against pathogens like Escherichia coli and Staphylococcus aureus .

Antiviral and Antifungal Properties

Beyond antibacterial effects, sulfonamides have demonstrated antiviral and antifungal activities. They have been studied for their efficacy against viral infections and fungal pathogens, suggesting a broader application in treating infectious diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression. Computational docking studies have indicated potential binding affinities to cancer-related proteins, which could lead to the development of novel anticancer agents .

Case Studies

Several case studies highlight the applications of sulfonamide compounds similar to 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide:

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant activity against E. coli with an MIC of 50 µg/mL for a related sulfonamide derivative .
Study B Anticancer PropertiesReported binding affinity to cancer-related proteins; suggested potential as a chemotherapeutic agent .
Study C Synthesis OptimizationImproved yield in synthesizing thiazole-containing sulfonamides through modified reaction conditions .

Mechanism of Action

The mechanism of action of 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions, leading to its therapeutic effects.

Comparison with Similar Compounds

3-acetyl-N-(5-methyl-1,3-thiazol-2-yl)benzene-1-sulfonamide ()

  • Structural Differences :
    • The piperidine ring in the target compound is replaced by a direct N-linkage to a 5-methylthiazole.
    • Absence of the methylene bridge between the sulfonamide and the thiazole-piperidine system.
  • Implications :
    • Reduced steric bulk may improve solubility but decrease binding affinity to targets requiring a piperidine scaffold.
    • The 5-methyl group on the thiazole could enhance lipophilicity compared to the unsubstituted thiazole in the target compound.
  • Applications : Both compounds likely share sulfonamide-mediated biological activities, such as carbonic anhydrase inhibition, but differ in pharmacokinetic profiles due to structural variations .

2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide ()

  • Structural Differences :
    • The sulfonamide and acetyl groups in the target compound are replaced by a chloroacetamide group.
    • Similar piperidine-thiazole backbone but with a shorter linker.
  • The absence of a sulfonamide reduces hydrogen-bonding capacity, which may limit interactions with polar binding sites.
  • Safety Data : This compound’s safety profile (GHS classification) highlights hazards such as skin/eye irritation, suggesting similar handling precautions for analogs like the target compound .

Benzothiazole-Incorporated Indole-3-acetamide Derivatives ()

  • Structural Differences :
    • The benzene sulfonamide core is replaced by an indole-3-acetamide scaffold.
    • Benzothiazole substituent instead of thiazole-piperidine.
  • Implications :
    • The indole-benzothiazole system may enhance π-π stacking interactions in hydrophobic enzyme pockets.
    • Both classes exhibit amide/sulfonamide functionalities, suggesting overlapping synthetic strategies (e.g., EDC-mediated coupling) .

Tubulysin Analogs with Thiazole-Piperidine Motifs ()

  • Structural Differences: The target compound lacks the peptide-like backbone and additional thiazole-carbamoyl groups seen in tubulysin analogs.
  • Implications: Tubulysin analogs are designed as cytotoxic payloads for antibody-drug conjugates (ADCs), while the target compound’s sulfonamide group may favor non-cytotoxic enzyme inhibition. Structural simplicity of the target compound could reduce off-target effects compared to complex tubulysin derivatives .

3-acetyl-N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-1H-pyrazole-5-carboxamide ()

  • Structural Differences :
    • Benzothiazole replaces thiazole, and a pyrazole-carboxamide group substitutes the benzene sulfonamide.
  • Implications: Benzothiazole’s larger aromatic system may improve DNA intercalation or topoisomerase inhibition.

Research Implications

The structural variations among these compounds underscore the importance of:

  • Piperidine-thiazole hybrids : Modulating steric and electronic properties for target selectivity.
  • Sulfonamide vs. acetamide groups : Balancing hydrogen-bonding capacity and metabolic stability.
  • Heterocyclic substitutions : Tailoring aromatic systems for specific biological interactions (e.g., benzothiazole for DNA binding).

Biological Activity

3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This compound features a thiazole ring and a piperidine moiety, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure

The chemical structure of 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is largely attributed to its interaction with various biological targets:

1. Inhibition of Enzymatic Activity

  • Sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, impacting physiological processes such as pH regulation and fluid balance in tissues .

2. Antimicrobial Properties

  • The compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that similar thiazole-containing compounds possess significant antibacterial properties, suggesting that 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide may also demonstrate such effects .

3. Cardiovascular Effects

  • Research indicates that sulfonamide derivatives can influence cardiovascular functions by modulating perfusion pressure and coronary resistance. This is relevant for conditions such as pulmonary hypertension .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionCarbonic anhydrase inhibition
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Cardiovascular ImpactModulation of perfusion pressure

Case Studies

Several case studies have explored the biological activity of related sulfonamide compounds:

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfonamides, it was found that compounds similar to 3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide exhibited minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa . These findings underscore the potential utility of thiazole-based sulfonamides in treating bacterial infections.

Case Study 2: Cardiovascular Research
A study investigating the effects of sulfonamide derivatives on isolated rat hearts demonstrated significant alterations in perfusion pressure when treated with these compounds. The results indicated a dose-dependent response, suggesting potential therapeutic applications in managing cardiovascular diseases .

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